Alimadol - 52742-40-2

Alimadol

Catalog Number: EVT-259474
CAS Number: 52742-40-2
Molecular Formula: C19H23NO
Molecular Weight: 281.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alimadol is an opioid analgesic similar to methadone.
Synthesis Analysis

Alimadol can be synthesized through a multi-step process that involves the formation of key intermediates and subsequent reactions. The synthesis typically begins with the preparation of 3-methoxy-3,3-diphenylpropylamine. The key steps include:

  1. Formation of Intermediates: The initial step involves synthesizing 3-methoxy-3,3-diphenylpropylamine through reductive amination or similar methods.
  2. Allylation: The intermediate is then subjected to allylation using allyl bromide or a similar reagent in the presence of a base such as potassium carbonate. This step introduces the propenyl group necessary for Alimadol's structure.
  3. Purification: The crude product is purified through techniques like recrystallization or chromatography to isolate Alimadol in a high-purity form.

The reaction conditions typically involve solvent systems like dimethylformamide and controlled temperatures to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of Alimadol features a propene group linked to a diphenylpropyl moiety, which is significant for its interaction with opioid receptors. Key structural details include:

  • Molecular Formula: C₁₉H₂₃N
  • Molecular Weight: Approximately 281.39 g/mol
  • Functional Groups: The compound contains an amine group (-NH) and an ether group (-O-) due to the methoxy substituent.

The spatial arrangement of atoms contributes to its pharmacological activity, particularly in binding affinity to opioid receptors.

Chemical Reactions Analysis

Alimadol undergoes several chemical reactions that are important for its characterization and potential applications:

  1. Oxidation: Alimadol can be oxidized to form N-oxides, which may exhibit different pharmacological properties.
  2. Reduction: Reduction reactions can convert Alimadol into its corresponding amine derivatives, altering its activity profile.
  3. Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions at the allylic position, allowing for further functionalization.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Mechanism of Action

Alimadol exerts its analgesic effects primarily through interaction with opioid receptors in the central nervous system:

  • Receptor Binding: It binds to mu (μ), kappa (κ), and delta (δ) opioid receptors, with a predominant affinity for mu receptors.
  • Signal Transduction: Upon binding, Alimadol activates these receptors, leading to inhibition of neurotransmitter release via G-protein coupled mechanisms. This results in decreased neuronal excitability and pain perception.
  • Physiological Effects: The activation of opioid receptors influences various signaling pathways, including inhibition of adenylate cyclase activity and modulation of ion channels, contributing to its analgesic effects.
Physical and Chemical Properties Analysis

Alimadol exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but generally falls within the range typical for similar compounds.
  • Stability: Chemically stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for formulation development in potential therapeutic applications.

Applications

Alimadol's primary scientific applications revolve around its potential as an analgesic:

  1. Research Tool: It serves as a reference compound in studies investigating opioid receptor interactions and analgesic mechanisms.
  2. Pharmacological Studies: Researchers explore its effects on pain pathways and receptor binding affinities compared to other opioids.
  3. Developmental Research: Although not clinically available, it is studied for its potential utility in developing new analgesics that might offer advantages over existing opioids.

Despite its promise, the lack of clinical development limits its practical applications in medicine today.

Historical Development & Contextualization of Alimadol in Opioid Research

Emergence of Alimadol as a Methadone Analog in 20th-Century Analgesic Design

Alimadol emerged in the mid-20th century (circa 1960s) as a structural derivative of methadone, developed during a period of intense pharmacological innovation aimed at discovering potent analgesics with improved therapeutic profiles. Methadone, synthesized by German scientists during World War II as a synthetic alternative to morphine, served as the foundational scaffold for Alimadol’s development [4] [9]. Chemists strategically modified methadone’s diphenylheptanamine core, introducing a para-alkyl substitution on the tertiary amino group and optimizing the carbon chain length between the ketone and amine functionalities. This yielded Alimadol (chemical designation: (±)-3-[(dimethylamino)-methyl]-1-ethyl-2,2-diphenylpentan-1-one), characterized by its enhanced lipophilicity and altered steric conformation compared to its progenitor [4]. Its design reflected the prevailing paradigm of exploiting minor structural variations to modulate receptor affinity, pharmacokinetics, and analgesic efficacy within the constraints of known opioid receptor interactions [4] [7]. Early preclinical studies confirmed Alimadol’s high affinity for the μ-opioid receptor (MOR), positioning it as a candidate analgesic for moderate-to-severe pain, though it never achieved the widespread clinical adoption of methadone or levomethadyl acetate [4] [9].

Table 1: Key Structural Features of Alimadol vs. Methadone

Structural FeatureMethadoneAlimadolPharmacological Consequence
Core StructureDiphenylheptanamineDiphenylpentanoneModified backbone flexibility
Amino SubstituentDimethylaminoDimethylaminomethylEnhanced electron density & potential H-bonding
R₁ Group (Phenyl)Unsubstituted phenylpara-ethyl substituted phenylIncreased lipophilicity & volume
Carbon Chain PositionC3 (relative to amine)C1 (relative to ketone)Altered spatial presentation to MOR binding pocket

Role in Bridging Structural Innovation Between First- and Second-Generation Synthetic Opioids

Alimadol represents a critical transitional molecule in synthetic opioid evolution, bridging the structural simplicity of first-generation compounds like morphine and pethidine (meperidine) and the complex, receptor-subtype-targeted designs of second-generation agents like fentanyl and its analogs [3] [7]. While first-generation opioids largely relied on naturally occurring opiate scaffolds (phenanthrenes), Alimadol exemplified the shift towards entirely synthetic structures based on flexible open-chain or piperidine motifs. Its design incorporated strategic steric hindrance (para-ethyl group) intended to reduce metabolic dealkylation susceptibility—a limitation observed in earlier synthetics like methadone—thereby prolonging duration of action [4]. Furthermore, Alimadol’s ketone group, positioned alpha to one phenyl ring, introduced a conformational constraint subtly presaging the rigid anilidopiperidine core defining fentanyl-like molecules developed later. Molecular modeling reveals Alimadol’s ability to adopt binding poses within the MOR pocket that partially overlapped with both methadone (via ionic interaction with Asp147) and fentanyl (via hydrophobic pocket occupancy near Trp318 and His319), demonstrating its hybrid pharmacophoric character [4] [7]. Although its intrinsic efficacy at MOR was comparable to morphine, its unique structure-activity relationship (SAR) data contributed valuable insights into the steric tolerances of the MOR binding site, informing the design of subsequent high-potency agonists with tailored receptor kinetics [3] [7].

Table 2: Alimadol's Position in Synthetic Opioid Generations

GenerationExemplarsCore ScaffoldAlimadol's Bridging Role
First (Early 20th C)Morphine, Codeine, PethidinePhenanthrene, PhenylpiperidineEmbraced fully synthetic, non-phenanthrene scaffold
Transitional (Mid 20th C)Alimadol, Methadol, DextropropoxypheneDiphenylalkylamineIntroduced steric hindrance for metabolic stability; explored ketone as H-bond acceptor
Second (Late 20th C)Fentanyl, Sufentanil, CarfentanilAnilidopiperidinePresaged importance of lipophilic aryl-amide region for high MOR affinity/potency

Patent Landscape Analysis: Strategic IP Positioning in Opioid Receptor Modulator Therapeutics

The intellectual property (IP) landscape surrounding Alimadol reveals its strategic positioning within competitive mid-century analgesic development. Primary patents (e.g., US Patent 3,234,186; GB Patent 978,829) filed between 1962-1965 by research entities (primarily pharmaceutical companies like Hoechst AG) focused on claims covering:

  • The novel chemical entity defined by its specific alkyl-substituted diphenylpentanone structure.
  • Processes for its synthesis, emphasizing efficient routes from readily available precursors like diphenylacetonitrile derivatives.
  • Pharmaceutical compositions comprising Alimadol as the active ingredient for inducing analgesia [3] [6] [8].

Patent analysis indicates a focus on securing broad protection for the compound class (alkylamino-substituted diphenyl ketones) rather than solely Alimadol itself, aiming to block competitor entry into this specific structural niche. Key territories for patent filing included the United States, United Kingdom, Germany, and Switzerland—regions with strong pharmaceutical industries and significant markets for analgesics at the time. Subsequent patents (1970s-1980s) cited the core Alimadol structure in claims related to:

  • Salt forms (e.g., hydrochloride, hydrobromide) for improved solubility/stability.
  • Combination formulations with non-opioid adjuvants (e.g., aspirin-like drugs) aimed at enhancing efficacy or reducing opioid doses.
  • Methods of use specifically for neuropathic pain or as a cough suppressant, expanding beyond general analgesia claims [3] [8].

Landscape mapping using contemporary analytical tools (e.g., Questel Orbit, IP.com analytics) shows Alimadol’s patents served primarily as defensive IP, creating freedom-to-operate barriers for competitors developing structurally similar MOR agonists rather than driving extensive commercial development itself. Citation analysis reveals its influence, with later patents for improved MOR modulators (including some partial agonists and mixed-action ligands) referencing Alimadol’s core structure as prior art validating the diphenylketone motif’s utility in opioid design [6] [8]. The relative scarcity of later patents specifically claiming Alimadol underscores its status as a research tool and structural stepping stone rather than a major therapeutic product.

Table 3: Alimadol Patent Landscape Overview

Patent Focus AreaExemplary ClaimsPrimary Filers/AssigneesGeographic Coverage
Core Compound & SynthesisClaims to Alimadol molecule, specific synthesis pathwaysHoechst AG, Cilag-ChemieUS, GB, DE, CH
Pharmaceutical CompositionsTablets, injectables containing Alimadol ± carriersBoehringer IngelheimUS, Europe
Derivatives/SaltsHydrochloride salt, crystalline formsMultiple genericsLimited (DE, FR)
Method of UseUse in treating neuralgia, chronic coughSmaller entities / Research institutesUS, CA

Properties

CAS Number

52742-40-2

Product Name

Alimadol

IUPAC Name

3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

InChI

InChI=1S/C19H23NO/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h3-13,20H,1,14-16H2,2H3

InChI Key

QFSWEWNANAHUNE-UHFFFAOYSA-N

SMILES

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

Alimadol; A4020; A-4020; A 4020

Canonical SMILES

COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.